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Compound of Interest

Compound Name: Cbz-N-PEG10-acid

Cat. No.: B8030005

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical properties,
reactions, and applications of the Cbz-N-PEG10-acid linker. Detailed experimental protocols
for key transformations are included to facilitate its use in research and development,
particularly in the fields of bioconjugation and drug delivery.

Introduction

Cbz-N-PEG10-acid is a heterobifunctional linker that plays a crucial role in modern
bioconjugation and drug delivery systems. Its structure comprises three key components:

e A carboxybenzyl (Cbz or Z) protected amine, which provides a stable, masked amino group
that can be selectively deprotected under specific conditions.[1] This allows for orthogonal
conjugation strategies.

» A hydrophilic ten-unit polyethylene glycol (PEG) spacer, which enhances aqueous solubility,
improves pharmacokinetic properties, reduces immunogenicity, and provides a flexible
bridge between conjugated molecules.[2]

o Aterminal carboxylic acid, which serves as a versatile handle for conjugation to primary
amine groups on biomolecules, such as proteins, peptides, or small molecule drugs, through
the formation of stable amide bonds.[2]
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This unique combination of features makes Cbz-N-PEG10-acid an invaluable tool for the
synthesis of complex biomolecular conjugates, including antibody-drug conjugates (ADCSs),
PROTACS, and functionalized nanopatrticles.

Chemical and Physical Properties

The properties of Cbz-N-PEG10-acid are summarized in the table below. These values are
representative and may vary slightly between suppliers.

Property Value Reference
Molecular Formula Cs1H53NO14

Molecular Weight 663.75 g/mol [2]
Appearance White to off-white solid or oil

Purity Typically 295%

Solubility Soluble in DMF, DMSO,

CH2Cl2

N -20°C, desiccated, under inert
Storage Conditions
gas

Key Reactions and Applications

The bifunctional nature of Cbz-N-PEG10-acid allows for a variety of sequential or orthogonal
conjugation strategies. The two primary reactions involve the carboxylic acid group and the
Cbz-protected amine.

Amide Bond Formation via the Carboxylic Acid Group

The terminal carboxylic acid can be activated to react with primary amines on biomolecules to
form a stable amide linkage. A common and efficient method for this transformation is the use
of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
(EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).
[3] This reaction is widely used for conjugating the linker to proteins, antibodies, or amine-
containing drugs.
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Deprotection of the Chz-Protected Amine

The Cbz group is a robust protecting group that is stable to a wide range of reaction conditions.
It can be removed to reveal a primary amine, which can then be used for subsequent
conjugation reactions. There are two primary methods for Cbz deprotection:

o Catalytic Hydrogenolysis: This is a common and high-yielding method that involves the use
of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., Hz gas or a hydrogen donor
like ammonium formate).[1][4] This method is generally clean and efficient.

o Acidic Cleavage: The Cbz group can also be removed under strong acidic conditions, such
as with HBr in acetic acid or with other acid-mediated protocols.[1][5] This provides an
alternative to hydrogenolysis, especially when other functional groups in the molecule are
sensitive to reduction.

Experimental Protocols

The following are detailed protocols for the key reactions involving Cbz-N-PEG10-acid. These
are general procedures and may require optimization for specific applications.

Protocol 1: Amide Coupling of Cbz-N-PEG10-acid to an
Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid of Cbz-N-PEG10-acid with EDC
and NHS and its subsequent reaction with a primary amine.

Materials:

Cbz-N-PEG10-acid

* Amine-containing molecule (e.g., protein, peptide, or small molecule drug)

e 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCI)

e N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous
reactions

e Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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» Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or MES buffer, pH 4.7-6.0 for
the activation step.

e Quenching solution: 1 M Tris-HCI, pH 8.0, or 1 M glycine

 Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)
Procedure:

» Dissolution of Reagents:

o Dissolve Chz-N-PEG10-acid in anhydrous DMF or DMSO to a final concentration of 10-50
mg/mL.

o Dissolve EDC-HCI and NHS (or sulfo-NHS) in the appropriate reaction buffer or anhydrous
solvent immediately before use. A 1.1 to 1.5 molar excess of EDC and NHS over Cbz-N-
PEG10-acid is recommended.

o Activation of Carboxylic Acid:
o In areaction vessel, add the Cbz-N-PEG10-acid solution.
o Add the EDC-HCI solution, followed by the NHS (or sulfo-NHS) solution.

o Stir the reaction mixture at room temperature for 15-60 minutes to form the NHS-activated
ester. For reactions in aqueous buffer, this step is most efficient at pH 4.5-7.2.[6]

o Conjugation to the Amine-Containing Molecule:
o Dissolve the amine-containing molecule in a suitable reaction buffer (pH 7.2-8.5).

o Add the activated Cbz-N-PEG10-acid NHS ester solution to the amine-containing
molecule solution. The molar ratio of the linker to the target molecule should be optimized
but a 5-20 fold molar excess of the linker is a good starting point for protein conjugations.

o Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with
gentle stirring.
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e Quenching and Purification:

o Quench the reaction by adding the quenching solution to consume any unreacted NHS
ester. Incubate for 30 minutes at room temperature.

o Purify the conjugate using a suitable method such as size-exclusion chromatography,
dialysis, or HPLC to remove excess linker and byproducts.

Expected Results:

* Yield: The conjugation efficiency can vary widely depending on the nature of the amine-
containing molecule. Yields are typically in the range of 40-80%.

» Purity: The purity of the final conjugate should be assessed by appropriate analytical
techniques such as HPLC, SDS-PAGE (for proteins), or mass spectrometry.

Protocol 2: Cbhz Deprotection by Catalytic
Hydrogenolysis

This protocol describes the removal of the Cbz protecting group from the amine terminus of the
linker using palladium on carbon (Pd/C) and hydrogen gas.

Materials:

e Cbz-N-PEG10-conjugate

o Palladium on carbon (10% Pd/C)

o Methanol (MeOH) or Ethanol (EtOH)

e Hydrogen gas (Hz) supply with a balloon or a hydrogenation apparatus
 Inert gas (Argon or Nitrogen)

Celite® for filtration

Procedure:
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» Reaction Setup:

o Dissolve the Cbz-N-PEG10-conjugate in methanol or ethanol in a round-bottom flask
equipped with a magnetic stir bar.

o Carefully add 10% Pd/C to the solution (typically 10-20% by weight of the substrate).
o Seal the flask with a septum.

e Hydrogenation:
o Purge the flask with an inert gas (argon or nitrogen) for several minutes.

o Introduce hydrogen gas into the flask, typically via a balloon or by connecting to a
hydrogenation apparatus.

o Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

o Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within
2-16 hours.

o Work-up and Purification:

o Once the reaction is complete, carefully purge the flask with an inert gas to remove excess
hydrogen.

o Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the
Celite® pad with additional solvent (methanol or ethanol).

o Concentrate the filtrate under reduced pressure to obtain the deprotected amine-PEG10-
conjugate.

o Further purification can be performed if necessary.
Expected Results:

 Yield: Deprotection via hydrogenolysis is generally very efficient, with yields often exceeding
90%.[4]
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o Purity: The product is typically of high purity after filtration and solvent removal.

Protocol 3: Cbhz Deprotection by Acidic Cleavage

This protocol provides an alternative method for Cbz deprotection using acidic conditions.

Materials:

Cbz-N-PEG10-conjugate

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Inert gas (Argon or Nitrogen)
Procedure:
o Reaction Setup:

o Dissolve the Cbz-N-PEG10-conjugate in dichloromethane in a round-bottom flask under
an inert atmosphere.

o Cool the solution to 0°C in an ice bath.
e Acid Treatment:

o Slowly add trifluoroacetic acid to the solution. A common concentration is 20-50% TFA in
DCM.

o Stir the reaction mixture at room temperature for 1-4 hours.
o Monitor the reaction progress by TLC or LC-MS.
o Work-up and Purification:

o Upon completion, remove the solvent and excess TFA under reduced pressure.
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o The resulting amine salt can often be used directly in the next step or neutralized with a
mild base (e.qg., triethylamine or DIPEA) to obtain the free amine.

o If necessary, purify the product by an appropriate method.
Expected Results:

* Yield: Acidic deprotection can also be highly efficient, with yields typically greater than 85%,
depending on the substrate.

o Purity: The purity of the product should be verified by analytical methods.

Summary of Quantitative Data

The following table summarizes the expected quantitative data for the key reactions of Cbhz-N-
PEG10-acid based on literature for similar compounds.

. Typical ] ) ]
Reaction Reagents . . Typical Yield Purity
Reaction Time

EDC, NHS,

Amide Coupling ) 2-16 hours 40-80% >95%
Amine
Cbz Deprotection
) 10% Pd/C, H2 2-16 hours >90% >98%
(Hydrogenolysis)
Cbz Deprotection
- TFA, DCM 1-4 hours >85% >95%
(Acidic)
Visualizations

Chemical Structure of Cbhz-N-PEG10-acid

Caption: Structure of Cbz-N-PEG10-acid.

General Workflow for Bioconjugation
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Caption: Bioconjugation workflow.

Signaling Pathway of an ADC
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Caption: ADC mechanism of action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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